Benzyl salicylate chemical structure and properties
Benzyl salicylate chemical structure and properties
An In-depth Technical Guide to Benzyl Salicylate
Introduction
Benzyl salicylate is an organic ester formed from the condensation of benzyl alcohol and salicylic acid.[1] Widely recognized for its mild, sweet-floral, and slightly balsamic aroma, it is a common ingredient in cosmetics, perfumes, and personal care products where it functions as a fragrance, solvent, and fixative.[1][2][3] Beyond its olfactory properties, benzyl salicylate is valued for its ability to absorb ultraviolet (UV) light, making it a functional component in sunscreens and products requiring protection from light degradation.[2][4] Its versatility also extends to pharmaceutical applications, where it can serve as a mild antiseptic and anti-inflammatory agent in topical formulations.[1]
Chemical Identifiers:
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IUPAC Name: benzyl 2-hydroxybenzoate[5]
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CAS Number: 118-58-1[6]
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SMILES: C1=CC=C(C=C1)COC(=O)C2=CC=CC=C2O[5]
Physicochemical and Spectral Properties
Benzyl salicylate is a colorless to pale yellow viscous liquid at room temperature.[1][3] It is chemically stable under normal conditions but can undergo hydrolysis of its ester linkage in acidic or basic environments.[1][7]
Table 1: Quantitative Physicochemical Properties of Benzyl Salicylate
| Property | Value | Source(s) |
| Molecular Weight | 228.24 g/mol | [2][3][5] |
| Appearance | Colorless to pale yellow thick liquid | [1][4][6] |
| Melting Point | 24 to 25 °C | [2][3] |
| Boiling Point | ~300 - 320 °C at 760 mm Hg | [1][2][6] |
| Density | ~1.17 - 1.18 g/cm³ at 20-25 °C | [2][6] |
| Vapor Pressure | 7.8 x 10⁻⁵ mm Hg at 25 °C | [5] |
| Flash Point | 180 °C (356 °F) | [3][5] |
| Refractive Index (n20/D) | ~1.581 | [6] |
| logP (o/w) | ~4.21 | [8] |
| Water Solubility | 8.8 mg/L at 20 °C | [5] |
| Solubility | Good solubility in alcohols, ethers, oils, and most organic solvents.[1][5][6] | [1][5][6] |
Table 2: Spectral Data for Benzyl Salicylate
| Spectrum Type | Key Peaks / Characteristics | Source(s) |
| ¹H NMR | Spectra show a characteristic singlet for the hydroxyl proton near 10.9 ppm and a cluster of multiplets between 6.5 and 8.0 ppm for the aromatic ring protons. | [9] |
| Mass Spec (EI) | Major m/z peaks at 91, 228, 65, 92, and 39. | [10] |
| Infrared (IR) | Spectra available from various databases. | [9][11] |
Experimental Protocols
Synthesis Method 1: Fischer Esterification
This is a common laboratory and industrial method for producing benzyl salicylate.
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Principle: The reaction involves the acid-catalyzed esterification of salicylic acid with benzyl alcohol. Water is produced as a byproduct and is typically removed to drive the reaction to completion.[1][3]
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Methodology:
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Salicylic acid and an excess of benzyl alcohol are mixed in a reaction vessel.[1]
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A catalytic amount of a strong acid, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄), is added to the mixture.[1][3][12]
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The mixture is heated to a controlled temperature, typically between 100°C and 140°C.[1][13]
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The reaction is refluxed for several hours. A water-carrying agent like xylene may be used to azeotropically remove the water formed during the reaction, shifting the equilibrium towards the product.[1][13]
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Upon completion, the mixture is cooled.
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Synthesis Method 2: Williamson Ether Synthesis Analogue
This method uses the sodium salt of salicylic acid and benzyl chloride.
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Principle: Sodium salicylate reacts with benzyl chloride, often in the presence of a phase transfer catalyst (PTC), to form benzyl salicylate and sodium chloride.[14][15]
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Methodology:
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Sodium salicylate, benzyl chloride, and a phase transfer catalyst (e.g., PEG-4000) are added to a reaction flask.[14]
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The reaction is heated, for instance, to 150°C for 2 hours.[14]
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Alternatively, the reaction can be carried out in a solvent such as dimethylformamide (DMF) at around 110°C for approximately 1.5-2 hours.[15]
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After the reaction is complete, the mixture is worked up for purification.
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Purification Protocol
The crude product from either synthesis method requires purification to remove unreacted starting materials, catalyst, and byproducts.
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Washing: The crude reaction mixture is first washed with water to remove water-soluble impurities.[14][16] It is then washed with an aqueous solution of sodium carbonate (Na₂CO₃) or sodium bicarbonate (NaHCO₃) to neutralize and remove any remaining acidic catalyst and unreacted salicylic acid.[14][16] A final wash with water is performed.[14]
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Layer Separation: The organic layer containing the benzyl salicylate is separated from the aqueous layer using a separatory funnel.[14][16]
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Drying & Distillation: The separated organic layer is dried over an anhydrous drying agent (e.g., sodium sulfate). The product is then purified by vacuum distillation, collecting the fraction at the appropriate boiling point (e.g., 168-170°C at 5 mm Hg).[6][14]
Biological Activity and Signaling
While primarily used in cosmetics, benzyl salicylate exhibits notable biological activities.
Metabolic Pathway
In vivo, benzyl salicylate is readily metabolized via hydrolysis.[17][18]
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Mechanism: The ester bond is cleaved by carboxylesterase enzymes, which are predominantly found in the small intestine and liver.[17][18]
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Metabolites: This hydrolysis yields salicylic acid and benzyl alcohol.[18] The potential pharmacological or toxicological effects of these metabolites should be considered in safety assessments.[17]
Caption: Metabolic hydrolysis of Benzyl Salicylate.
Endocrine Activity
Several in-vitro studies have investigated the potential endocrine-disrupting effects of benzyl salicylate.
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Estrogenic Activity: Benzyl salicylate has been shown to possess weak estrogenic activity in MCF7 human breast cancer cells.[19] It can partially displace estradiol from estrogen receptors (ERα and ERβ) and promote the proliferation of these estrogen-dependent cells, suggesting an ER-mediated mechanism.[4][5][19] The effect is significantly weaker than that of 17β-estradiol, but prolonged exposure may lead to proliferation of a similar magnitude.[4][5]
Nephroprotective Effects and Signaling
Benzyl salicylate has demonstrated protective effects against drug-induced kidney damage in cell models.
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Mechanism: In a study using LLC-PK1 kidney cells, benzyl salicylate (10-100 μM) was found to inhibit apoptosis and the generation of reactive oxygen species (ROS) induced by the chemotherapy drug cisplatin.[20]
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Signaling Pathway: This nephroprotective effect is achieved by attenuating cisplatin-induced toxicity through the inhibition of the JNK/ERK/p38 mitogen-activated protein kinase (MAPK) signaling pathway.[20]
Caption: Inhibition of Cisplatin-induced apoptosis via MAPK pathway.
Experimental Workflow Visualization
The following diagram illustrates a generalized workflow for the synthesis and analysis of benzyl salicylate.
Caption: Generalized workflow for Benzyl Salicylate synthesis.
References
- 1. Properties And Applications Of Benzyl Salicylate: A Comprehensive Guide [chemicalbull.com]
- 2. Benzyl salicylate - Wikipedia [en.wikipedia.org]
- 3. ScenTree - Benzyl salicylate (CAS N° 118-58-1) [scentree.co]
- 4. slate.greyb.com [slate.greyb.com]
- 5. Benzyl Salicylate | C14H12O3 | CID 8363 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chembk.com [chembk.com]
- 7. BENZYL SALICYLATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. benzyl salicylate, 118-58-1 [thegoodscentscompany.com]
- 9. Benzyl salicylate(118-58-1) 1H NMR [m.chemicalbook.com]
- 10. Benzoic acid, 2-hydroxy-, phenylmethyl ester [webbook.nist.gov]
- 11. spectrabase.com [spectrabase.com]
- 12. reddit.com [reddit.com]
- 13. CN110903186A - Process for producing benzyl salicylate by using supported catalyst - Google Patents [patents.google.com]
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- 15. researchgate.net [researchgate.net]
- 16. CN113416137B - Preparation method of benzyl salicylate - Google Patents [patents.google.com]
- 17. Hydrolytic metabolism of phenyl and benzyl salicylates, fragrances and flavoring agents in foods, by microsomes of rat and human tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
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